4-ethoxy-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide
Description
4-ethoxy-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide is a benzamide derivative featuring a 4-ethoxy-substituted benzoyl group linked to a 4-hydroxylated tetrahydrobenzothiophene scaffold via a methylene bridge. Its design aligns with medicinal chemistry strategies to optimize substituent effects and scaffold rigidity for enhanced bioactivity .
Properties
IUPAC Name |
4-ethoxy-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-2-22-14-7-5-13(6-8-14)17(20)19-12-18(21)10-3-4-16-15(18)9-11-23-16/h5-9,11,21H,2-4,10,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSXUDQAXPSPGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2(CCCC3=C2C=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethoxy-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide is a compound of interest due to its potential biological activities. This article aims to compile and analyze the available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H28N2O3S. Its structure includes a benzamide moiety linked to a tetrahydro-benzothiophene derivative, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N2O3S |
| Molecular Weight | 420.56 g/mol |
| IUPAC Name | This compound |
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit various biological activities such as anti-inflammatory, analgesic, and antitumor effects. The specific mechanisms through which this compound operates are still under investigation but may involve:
- Inhibition of Enzymatic Activity : Similar benzamide derivatives have been shown to inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular receptors affecting various signaling pathways.
Anti-inflammatory Effects
A study focusing on benzamide derivatives highlighted their potential in reducing inflammatory markers in vitro. The compound was shown to decrease levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.
Antitumor Activity
Research involving analogs of this compound suggests potential antitumor activity. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines while sparing normal cells.
Case Study 1: Cardiovascular Effects
A derivative closely related to this compound was evaluated for its effects on heart failure models. It showed a significant reduction in left ventricular pressure and infarct area in ischemia-reperfusion injury models . This suggests that the compound may have cardioprotective properties.
Case Study 2: Neuroprotective Potential
Another study examined the neuroprotective effects of benzamide derivatives in models of neurodegeneration. The results indicated that these compounds could mitigate neuronal cell death and improve cognitive function in animal models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Ring
4-Bromo-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide ():
This analogue replaces the ethoxy group with a bromo substituent. Bromine’s electron-withdrawing nature and larger atomic radius may reduce solubility compared to the ethoxy group. Such differences could alter binding kinetics in hydrophobic enzyme pockets or membrane permeability .- 4-Chloro-N-(2-propyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3-yl)benzamide (): The chloro substituent and pyrimidine-fused core distinguish this compound. The chloro group’s moderate electronegativity and the pyrimidine ring’s planar structure may enhance DNA intercalation or enzyme inhibition, as seen in anticancer studies. The target compound’s ethoxy group, in contrast, may prioritize metabolic stability over direct DNA interaction .
- LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) (): The methoxy group here is part of a sulfamoyl-oxadiazole hybrid structure.
Core Scaffold Modifications
- Tetrahydrobenzothiophene vs. This difference could influence binding to topoisomerase or kinase targets, where planar heterocycles are often critical .
- Hydroxyl vs. Oxo Substituents ( vs. Target Compound): The hydroxyl group on the target’s tetrahydrobenzothiophene (vs. a 4-oxo group in ’s derivatives) enhances hydrogen-bond donation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
